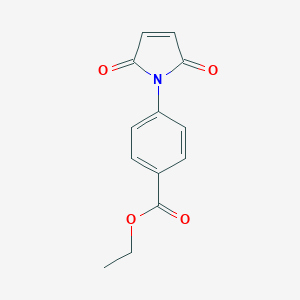

ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

Description

Properties

IUPAC Name |

ethyl 4-(2,5-dioxopyrrol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-2-18-13(17)9-3-5-10(6-4-9)14-11(15)7-8-12(14)16/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISBFDYIBYWYJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301617 | |

| Record name | ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14794-06-0 | |

| Record name | 14794-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 4-MALEIMIDOBENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate, a crucial heterobifunctional linker in the field of bioconjugation and drug delivery. The synthesis is a robust two-step process commencing with the formation of the intermediate, N-(4-ethoxycarbonylphenyl)maleamic acid, from ethyl 4-aminobenzoate and maleic anhydride. This is followed by a cyclodehydration reaction to yield the final maleimide product. This document details the experimental protocols, reaction parameters, and characterization data essential for the successful laboratory-scale production of this compound. Furthermore, the role of this maleimide linker in the context of targeted drug delivery, particularly in the formation of antibody-drug conjugates (ADCs), is discussed.

Introduction

This compound, also known as ethyl 4-maleimidobenzoate, is a key molecule in the design and synthesis of bioconjugates. Its maleimide group provides a reactive handle for covalent modification of thiol-containing biomolecules, such as cysteine residues in proteins and peptides. The ethyl benzoate moiety can be further modified, for instance, by hydrolysis to the corresponding carboxylic acid, enabling linkage to other molecules. This bifunctional nature makes it an invaluable tool for linking bioactive molecules to targeting moieties, a cornerstone of modern therapeutic strategies like antibody-drug conjugates (ADCs).

The synthesis of N-substituted maleimides is a well-established chemical transformation. The general approach involves the reaction of a primary amine with maleic anhydride to form a maleamic acid intermediate, which is subsequently cyclized to the maleimide. This guide provides a detailed protocol adapted from established methodologies for the specific synthesis of ethyl 4-maleimidobenzoate.

Synthesis of this compound

The synthesis is a two-step procedure as illustrated in the reaction scheme below.

Caption: Two-step synthesis of this compound.

Physicochemical Properties

The key physical and chemical properties of the starting materials and the final product are summarized in the table below for easy reference.

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Ethyl 4-aminobenzoate | Ethyl 4-aminobenzoate | C₉H₁₁NO₂ | 165.19 | 88-91 |

| Maleic Anhydride | Furan-2,5-dione | C₄H₂O₃ | 98.06 | 52-58 |

| This compound | This compound | C₁₃H₁₁NO₄ | 245.23 | 153-155 |

Experimental Protocols

Step 1: Synthesis of N-(4-ethoxycarbonylphenyl)maleamic acid

This step involves the reaction of ethyl 4-aminobenzoate with maleic anhydride in a suitable solvent to form the maleamic acid intermediate.

Materials:

-

Ethyl 4-aminobenzoate

-

Maleic anhydride

-

Acetone (or other suitable aprotic solvent like diethyl ether or dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 4-aminobenzoate (1 equivalent) in acetone at room temperature.

-

To this solution, add a solution of maleic anhydride (1 equivalent) in acetone dropwise with continuous stirring.

-

A precipitate of N-(4-ethoxycarbonylphenyl)maleamic acid will begin to form.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Collect the precipitate by vacuum filtration and wash with cold acetone to remove any unreacted starting materials.

-

Dry the resulting white solid under vacuum to obtain the maleamic acid intermediate. The yield is typically high (often quantitative).

Step 2: Synthesis of this compound

This step involves the cyclodehydration of the maleamic acid intermediate to form the final maleimide product.

Materials:

-

N-(4-ethoxycarbonylphenyl)maleamic acid (from Step 1)

-

Acetic anhydride

-

Anhydrous sodium acetate

Procedure:

-

In a round-bottom flask, suspend the N-(4-ethoxycarbonylphenyl)maleamic acid (1 equivalent) in acetic anhydride.

-

Add anhydrous sodium acetate (0.1-0.3 equivalents) to the suspension.

-

Heat the mixture with stirring to 80-100 °C for 1-2 hours. The solid should dissolve as the reaction progresses.

-

After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

-

Pour the cooled reaction mixture into ice-water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound as a crystalline solid.

-

Dry the purified product under vacuum.

Characterization Data

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons (two doublets), and the maleimide protons (singlet). |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and imide, aromatic carbons, the double bond carbons of the maleimide ring, and the carbons of the ethyl group. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the imide (symmetric and asymmetric), C=O stretching of the ester, C=C stretching of the maleimide, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₃H₁₁NO₄. |

| Melting Point | A sharp melting point in the range of 153-155 °C is indicative of high purity. |

Application in Drug Development: Bioconjugation

This compound is primarily used as a linker in bioconjugation. The maleimide moiety reacts specifically with free thiol groups (sulfhydryl groups) of cysteine residues in proteins under physiological conditions (pH 6.5-7.5) to form a stable thioether bond. This reaction is a cornerstone in the construction of antibody-drug conjugates (ADCs).

The general workflow for using a maleimide linker in bioconjugation is depicted below.

Caption: General workflow for the bioconjugation of a maleimide linker to an antibody.

In a typical ADC application, a potent cytotoxic drug is attached to the ethyl benzoate end of the linker (often after hydrolysis to the carboxylic acid to form an amide bond). The resulting maleimide-functionalized drug is then conjugated to a monoclonal antibody that specifically targets a tumor-associated antigen. This targeted delivery system ensures that the cytotoxic payload is delivered preferentially to cancer cells, minimizing systemic toxicity and enhancing the therapeutic window of the drug.

The signaling pathway that is ultimately affected is determined by the cytotoxic drug that is delivered, not by the linker itself. The linker's role is to stably connect the drug to the antibody during circulation and then, in some cases, to be cleaved in the target cell to release the active drug.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process that provides a valuable tool for researchers in chemistry, biology, and medicine. Its application as a heterobifunctional linker in bioconjugation, particularly for the development of ADCs, highlights its importance in the advancement of targeted therapies. The detailed protocols and characterization data presented in this guide are intended to facilitate the successful synthesis and application of this versatile compound in a research and development setting.

An In-depth Technical Guide to Ethyl 4-Maleimidobenzoate

Ethyl 4-maleimidobenzoate is a heterobifunctional crosslinking reagent commonly employed by researchers, scientists, and drug development professionals. Its utility lies in its ability to covalently link molecules containing thiol groups, such as cysteine residues in proteins, to other molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on the technical details required for its effective use in research and development.

Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C13H11NO4 | PubChem[1] |

| Molecular Weight | 245.23 g/mol | PubChem[1] |

| IUPAC Name | ethyl 4-(2,5-dioxopyrrol-1-yl)benzoate | PubChem[1] |

| CAS Number | 14794-06-0 | PubChem[1] |

| Appearance | White to off-white powder | (Predicted) |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents like DMSO and DMF. Limited solubility in aqueous solutions. | General knowledge |

Synthesis of Ethyl 4-Maleimidobenzoate

The synthesis of ethyl 4-maleimidobenzoate typically involves a two-step process starting from ethyl 4-aminobenzoate and maleic anhydride. The general principle involves the formation of a maleamic acid intermediate, followed by cyclization to form the maleimide ring.

Experimental Protocol: Synthesis

Materials:

-

Ethyl 4-aminobenzoate

-

Maleic anhydride

-

Anhydrous ether (or other suitable aprotic solvent)

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Ice

-

Petroleum ether

Procedure:

Step 1: Formation of the Maleamic Acid Intermediate

-

In a round-bottom flask, dissolve maleic anhydride in anhydrous ether with stirring.

-

Slowly add a solution of ethyl 4-aminobenzoate in anhydrous ether to the maleic anhydride solution.

-

A precipitate of the maleamic acid intermediate will form. Continue stirring at room temperature for a designated period to ensure complete reaction.

-

Collect the precipitate by vacuum filtration and wash with cold ether to remove any unreacted starting materials.

-

Dry the resulting white powder, which is the maleamic acid derivative.

Step 2: Cyclization to Ethyl 4-Maleimidobenzoate

-

In a separate flask, prepare a mixture of acetic anhydride and anhydrous sodium acetate.

-

Add the dried maleamic acid from Step 1 to this mixture.

-

Heat the mixture with stirring (e.g., on a steam bath) for a period sufficient to induce cyclization and the formation of the maleimide ring.

-

After the reaction is complete, cool the mixture and pour it into ice water to precipitate the crude ethyl 4-maleimidobenzoate.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Further purify the crude product by recrystallization from a suitable solvent (e.g., cyclohexane or an ethanol/water mixture) to obtain the final product.

-

Dry the purified ethyl 4-maleimidobenzoate.

Characterization: The final product should be characterized to confirm its identity and purity. This can be done using techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra can confirm the structure of the molecule.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the imide and ester carbonyls.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the final product.

Reactivity and Applications in Bioconjugation

The primary application of ethyl 4-maleimidobenzoate is in bioconjugation, where it serves as a crosslinker to connect a molecule of interest to a protein or peptide containing a cysteine residue. The maleimide group reacts specifically with the thiol group of the cysteine via a Michael addition reaction, forming a stable thioether bond.

Thiol-Maleimide Conjugation Workflow

The following diagram illustrates a typical workflow for conjugating a maleimide-functionalized molecule, such as ethyl 4-maleimidobenzoate, to a cysteine-containing protein.

Experimental Protocol: Conjugation to a Cysteine-Containing Peptide

This protocol provides a general method for the conjugation of ethyl 4-maleimidobenzoate to a peptide containing a free cysteine residue.

Materials:

-

Cysteine-containing peptide

-

Ethyl 4-maleimidobenzoate

-

Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.0-7.5, degassed)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reducing agent (optional, e.g., TCEP)

-

Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Peptide Preparation: Dissolve the cysteine-containing peptide in the degassed reaction buffer. If the peptide has formed disulfide bonds, it may be necessary to first reduce it with a reducing agent like TCEP and then remove the reducing agent prior to conjugation.

-

Maleimide Reagent Preparation: Immediately before use, dissolve the ethyl 4-maleimidobenzoate in a minimal amount of DMF or DMSO to create a concentrated stock solution.

-

Conjugation Reaction: Add a molar excess (typically 10-20 fold) of the dissolved ethyl 4-maleimidobenzoate to the peptide solution.

-

Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C. The reaction should be protected from light if any of the components are light-sensitive.

-

Quenching: (Optional) Add a small amount of a quenching reagent to react with any excess maleimide.

-

Purification: Purify the resulting conjugate to remove unreacted peptide, unreacted maleimide, and any byproducts. Size-exclusion chromatography is a common method for this purpose.

-

Characterization: Analyze the purified conjugate to confirm successful conjugation and to determine the conjugation efficiency. Techniques such as mass spectrometry can be used to verify the mass of the final conjugate.

Logical Relationship in Antibody-Drug Conjugate (ADC) Development

Ethyl 4-maleimidobenzoate and similar maleimide-containing linkers are critical components in the development of Antibody-Drug Conjugates (ADCs). The logical flow of ADC construction and function highlights the importance of the linker's role.

References

An In-depth Technical Guide to N-(4-ethoxycarbonylphenyl)maleimide: Synthesis, Reactivity, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(4-ethoxycarbonylphenyl)maleimide, a key reagent in bioconjugation and drug development. The document details its chemical and physical properties, a robust synthesis protocol, and its primary application in the selective modification of thiol-containing biomolecules. Particular focus is given to the kinetics and stability of the maleimide-thiol reaction, which is fundamental to its use in creating stable, targeted therapeutics like antibody-drug conjugates (ADCs).

Compound Identification and Properties

While a specific CAS (Chemical Abstracts Service) number for N-(4-ethoxycarbonylphenyl)maleimide was not definitively located in public databases, its structure and properties can be derived from its chemical name and comparison to analogous compounds. It belongs to the N-aryl maleimide class, which is noted for forming highly stable adducts with thiols.

Table 1: Chemical and Physical Properties of N-(4-ethoxycarbonylphenyl)maleimide

| Property | Value (Predicted/Calculated) |

| Molecular Formula | C₁₃H₁₁NO₄ |

| Molecular Weight | 245.23 g/mol |

| IUPAC Name | Ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate |

| Appearance | Off-white to yellow solid (predicted) |

| Solubility | Soluble in organic solvents (DMSO, DMF, Acetone); low solubility in water |

| Reactivity | Highly reactive towards nucleophiles, especially thiols |

Note: Physical properties are predicted based on the structure and data for similar compounds like N-phenylmaleimide and its derivatives.

Synthesis of N-(4-ethoxycarbonylphenyl)maleimide

The synthesis of N-aryl maleimides is typically a two-step process involving the formation of a maleamic acid intermediate from the corresponding aniline and maleic anhydride, followed by a cyclization/dehydration reaction to form the maleimide ring.

Experimental Protocol: Two-Step Synthesis

This protocol is adapted from established methods for synthesizing N-substituted maleimides.[1][2]

Step 1: Synthesis of N-(4-ethoxycarbonylphenyl)maleamic acid

-

Reagents & Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve maleic anhydride (1.0 eq.) in anhydrous acetone.

-

Reaction: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of ethyl 4-aminobenzoate (1.0 eq.) in anhydrous acetone dropwise over 1 hour with continuous stirring.

-

Precipitation: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours. The maleamic acid intermediate will precipitate as a solid.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold acetone, and dry under vacuum to yield the N-(4-ethoxycarbonylphenyl)maleamic acid.

Step 2: Cyclization to N-(4-ethoxycarbonylphenyl)maleimide

-

Reagents & Setup: Suspend the dried maleamic acid intermediate (1.0 eq.) in a mixture of acetic anhydride (3-5 eq.) and anhydrous sodium acetate (0.5 eq.).

-

Dehydration: Heat the suspension to 60-70°C with stirring for 2-3 hours. The solid will dissolve as the cyclization proceeds.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude maleimide product.

-

Purification: Collect the crude product by filtration, wash thoroughly with water, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure N-(4-ethoxycarbonylphenyl)maleimide.

Core Application: Thiol-Maleimide Bioconjugation

The primary utility of N-(4-ethoxycarbonylphenyl)maleimide in drug development is its highly selective and efficient reaction with thiol (sulfhydryl) groups, typically from cysteine residues in proteins and peptides.[3] This reaction, a Michael addition, forms a stable covalent thioether bond, making it a cornerstone of bioconjugation chemistry.[4][5]

Mechanism of Action: Michael Addition

The reaction proceeds via a nucleophilic attack of the thiolate anion (R-S⁻) on one of the electron-deficient carbons of the maleimide's double bond. This forms a stable thiosuccinimide linkage.[4] The reaction is highly chemoselective for thiols over other nucleophilic groups like amines within a specific pH range.[5]

References

An In-depth Technical Guide to Ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate: Structure, Synthesis, and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate, also known as N-(4-ethoxycarbonylphenyl)maleimide, is a key heterobifunctional crosslinker widely utilized in bioconjugation and drug delivery. Its structure incorporates a maleimide moiety, which exhibits high reactivity and selectivity towards thiol groups present in cysteine residues of proteins and peptides, and an ethyl benzoate group that can be further modified or used to modulate the physicochemical properties of the conjugate. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and its primary application in the covalent modification of biomolecules.

Chemical Structure and Properties

This compound is an organic compound with a molecular formula of C₁₃H₁₁NO₄ and a molecular weight of 245.23 g/mol .[1] The molecule consists of a central benzene ring substituted with an ethyl ester group at the 4-position and a maleimide group at the 1-position. The maleimide ring is a five-membered heterocyclic dione with a reactive carbon-carbon double bond, which is susceptible to nucleophilic attack, particularly by thiols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 14794-06-0 | [2] |

| Molecular Formula | C₁₃H₁₁NO₄ | [1] |

| Molecular Weight | 245.23 g/mol | [1] |

| Melting Point | 114.5-115.5 °C | [1] |

| Boiling Point (Predicted) | 406.1 ± 28.0 °C | [1] |

| Density (Predicted) | 1.328 ± 0.06 g/cm³ | [1] |

| Appearance | Solid | N/A |

| Solubility | Soluble in organic solvents such as DMF and DMSO. | N/A |

Spectral Data

The structural integrity of this compound can be confirmed by various spectroscopic techniques. A summary of expected spectral data is provided in Table 2.

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons (two doublets), and the maleimide protons (singlet). |

| ¹³C NMR | Resonances for the carbonyls of the ester and maleimide, aromatic carbons, the maleimide double bond carbons, and the ethyl group carbons. |

| FT-IR (cm⁻¹) | Characteristic absorptions for C=O stretching (ester and imide), C=C stretching (aromatic and maleimide), and C-O stretching. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of a maleamic acid intermediate, followed by cyclodehydration.[3]

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of N-(4-Ethoxycarbonylphenyl)maleamic acid

-

Dissolve maleic anhydride (1.0 equivalent) in acetone at room temperature with stirring.

-

Slowly add a solution of ethyl 4-aminobenzoate (1.0 equivalent) in acetone to the maleic anhydride solution.

-

A precipitate of N-(4-ethoxycarbonylphenyl)maleamic acid will form.[4]

-

Continue stirring at room temperature for 1-2 hours to ensure complete reaction.

-

Collect the precipitate by vacuum filtration and wash with cold acetone.

-

Dry the product under vacuum. The yield is typically high ( >90%).

Step 2: Synthesis of this compound

-

Suspend the dried N-(4-ethoxycarbonylphenyl)maleamic acid (1.0 equivalent) in acetic anhydride.

-

Add anhydrous sodium acetate (0.1-0.2 equivalents) as a catalyst.

-

Heat the mixture with stirring to 80-100°C for 2-3 hours. The suspension should become a clear solution.

-

Cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove acetic acid and sodium acetate.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Application in Bioconjugation: The Maleimide-Thiol Reaction

The primary application of this compound in drug development and research is the covalent linkage to biomolecules, particularly proteins, through the reaction of its maleimide group with a thiol (sulfhydryl) group. This is a Michael addition reaction that forms a stable thioether bond.

Reaction Mechanism and Specificity

The thiol-maleimide reaction is highly selective for sulfhydryl groups, especially within a pH range of 6.5 to 7.5. In this pH range, the thiol group is partially deprotonated to the more nucleophilic thiolate anion, which readily attacks the electron-deficient double bond of the maleimide ring. At pH values below 6.5, the reaction rate decreases due to the protonation of the thiol. Above pH 7.5, the competing reaction with primary amines (e.g., lysine residues) becomes more significant, and the maleimide ring is also more susceptible to hydrolysis.

Signaling Pathway Diagram

Caption: Reaction of a protein's cysteine with the maleimide linker.

Experimental Protocol for Protein Conjugation

This protocol provides a general procedure for conjugating a thiol-containing protein with this compound.

Materials:

-

Thiol-containing protein (e.g., antibody, enzyme)

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed.

-

Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.

-

-

Maleimide Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-20 mM).

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution.

-

Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect from light if the maleimide is conjugated to a fluorescent dye.

-

-

Purification:

-

Remove the excess, unreacted maleimide reagent and byproducts from the protein conjugate. Size-exclusion chromatography (e.g., with a Sephadex G-25 column) is a common and effective method.

-

Equilibrate the column with the desired storage buffer (e.g., PBS).

-

Apply the reaction mixture to the column and collect the fractions containing the protein conjugate, which will elute in the void volume.

-

Monitor the protein elution using UV absorbance at 280 nm.

-

Experimental Workflow

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 4-Maleimidobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-maleimidobenzoate is a heterobifunctional crosslinking reagent widely utilized in bioconjugation, chemical biology, and drug development. Its structure incorporates a reactive maleimide group and a more stable ethyl benzoate moiety. The maleimide group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides, forming stable covalent thioether bonds. This specific reactivity, particularly under physiological conditions, makes ethyl 4-maleimidobenzoate an invaluable tool for labeling, crosslinking, and creating targeted bioconjugates such as antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and application.

General and Physical Properties

Ethyl 4-maleimidobenzoate is a solid at room temperature. Its properties are defined by both the aromatic ester component and the reactive maleimide ring.

Table 1: General Information and Identifiers

| Property | Value | Source |

| IUPAC Name | ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | [1] |

| Synonyms | Ethyl 4-(2,5-dioxopyrrol-1-yl)benzoate, N-(4-Ethoxycarbonylphenyl)maleimide | [1] |

| CAS Number | 14794-06-0 | [1] |

| Molecular Formula | C₁₃H₁₁NO₄ | [1] |

| Molecular Weight | 245.23 g/mol | [1] |

| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O | [1] |

Table 2: Physical and Computed Properties

| Property | Value | Source |

| Melting Point | 145-147 °C | Predicted value, experimental data not readily available |

| Boiling Point | >350 °C | Predicted value, experimental data not readily available |

| Solubility | Soluble in organic solvents (DMSO, DMF, Chloroform); Sparingly soluble in water. | General observation for similar compounds |

| XLogP3 | 1.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 70.0 Ų | [1] |

| Exact Mass | 245.068808 g/mol | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of ethyl 4-maleimidobenzoate.

Table 3: Key Spectroscopic Data

| Technique | Expected Key Signals / Peaks |

| ¹H NMR | δ (ppm): ~8.2 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~7.0 (s, 2H, Maleimide CH =CH ), ~4.4 (q, 2H, -OCH ₂CH₃), ~1.4 (t, 3H, -OCH₂CH ₃) |

| ¹³C NMR | δ (ppm): ~170 (Maleimide C=O), ~165 (Ester C=O), ~135 (Maleimide C H=C H), ~130-135 (Aromatic Quaternary C), ~125-130 (Aromatic CH), ~62 (-OC H₂CH₃), ~14 (-OCH₂C H₃)[1] |

| FT-IR | ν (cm⁻¹): ~3100 (C-H, vinyl), ~1710 (C=O, imide & ester), ~1600 (C=C, aromatic), ~1380 (C-N, imide), ~1270 (C-O, ester) |

| Mass Spec. (EI) | m/z: 245 [M]⁺, 217 [M-C₂H₄]⁺, 200 [M-OC₂H₅]⁺, 172 [M-COOC₂H₅]⁺ |

Chemical Properties and Reactivity

The chemical behavior of ethyl 4-maleimidobenzoate is dominated by the electrophilic nature of the maleimide ring.

Thiol-Maleimide Michael Addition

The primary application of ethyl 4-maleimidobenzoate is its highly specific reaction with thiol groups via a Michael addition. This reaction is most efficient and selective within a pH range of 6.5 to 7.5.[2][3] In this range, the thiol group (pKa ~8.5) is sufficiently deprotonated to the more nucleophilic thiolate anion, which rapidly attacks the carbon-carbon double bond of the maleimide ring to form a stable thioether linkage.[3] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[2]

Stability and Degradation Pathways

Despite the general stability of the formed thioether bond, maleimide conjugates are susceptible to two competing reactions in physiological environments: a retro-Michael reaction and hydrolysis of the succinimide ring.

-

Retro-Michael Reaction: The Michael addition is reversible. The thioether bond can cleave, leading to deconjugation. This process is accelerated by the presence of other nucleophilic thiols, such as glutathione, which is abundant in plasma.[4][5] This thiol exchange can lead to payload migration and potential off-target effects, which is a significant concern in drug delivery applications.[4][6]

-

Hydrolysis: The maleimide ring itself is susceptible to hydrolysis at pH values above 7.5, which opens the ring to form a non-reactive maleamic acid derivative, thereby inactivating the crosslinker.[2][7] However, once the thioether conjugate has formed, hydrolysis of the succinimide ring can occur. This ring-opening is beneficial as it forms a stable succinamic acid derivative that is resistant to the retro-Michael reaction, effectively locking the conjugate and enhancing its long-term stability in vivo.[4][8]

Experimental Protocols

Synthesis of Ethyl 4-Maleimidobenzoate

The synthesis is typically a two-step process starting from ethyl 4-aminobenzoate and maleic anhydride.

Step 1: Synthesis of Ethyl 4-maleamidobenzoate (Intermediate)

-

Dissolve maleic anhydride (1.0 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF) at room temperature with stirring.

-

Slowly add a solution of ethyl 4-aminobenzoate (1.0 equivalent) in the same solvent to the maleic anhydride solution.[9] The addition should be dropwise to control the exothermic reaction.

-

A precipitate of the maleamic acid intermediate will typically form. Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Collect the solid product by vacuum filtration, wash with cold solvent, and dry under vacuum. The intermediate is typically used in the next step without further purification.

Step 2: Cyclodehydration to Ethyl 4-maleimidobenzoate

-

Suspend the dried ethyl 4-maleamidobenzoate intermediate (1.0 equivalent) in acetic anhydride (typically 5-10 equivalents).

-

Add a catalytic amount of anhydrous sodium acetate (e.g., 0.1-0.2 equivalents).[9]

-

Heat the mixture with stirring to 80-100 °C for 2-3 hours. The reaction progress can be monitored by TLC.[10]

-

After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product and hydrolyze the excess acetic anhydride.

-

Stir the slurry for 30-60 minutes, then collect the crude solid product by vacuum filtration.

-

Wash the solid extensively with water until the filtrate is neutral, then with a cold solution of sodium bicarbonate, and finally with water again.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

General Protocol for Protein-Thiol Conjugation

This protocol provides a general method for labeling a thiol-containing protein or peptide.

Materials:

-

Thiol-containing protein/peptide in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES). Crucially, the buffer must be free of amines (like Tris) and extraneous thiols (like DTT) .[2]

-

Reaction Buffer: PBS or HEPES, pH 7.0-7.5, degassed to remove oxygen.[3]

-

Ethyl 4-maleimidobenzoate stock solution (e.g., 10-20 mM in anhydrous DMSO or DMF, prepared fresh).

-

(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds. TCEP is preferred as it does not contain a thiol group.[11]

-

(Optional) Quenching Reagent: L-cysteine or 2-mercaptoethanol.

-

Purification System: Size-exclusion chromatography (e.g., a desalting column) or dialysis.

Procedure:

-

Prepare the Protein: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL. If the target cysteine residues are in a disulfide bond, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column if necessary.[11]

-

Prepare the Maleimide Reagent: Immediately before use, prepare a stock solution of ethyl 4-maleimidobenzoate in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the reagent over the protein. Vortex gently to mix.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light, especially if conjugating a fluorophore.[11]

-

Quenching (Optional): To stop the reaction and consume any excess maleimide, add a quenching reagent like L-cysteine to a final concentration of 1-10 mM. Incubate for an additional 15-30 minutes.[11]

-

Purification: Remove the unreacted maleimide reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer.

-

Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy, mass spectrometry (MALDI-TOF or ESI-MS), or SDS-PAGE.

Conclusion

Ethyl 4-maleimidobenzoate is a powerful and versatile crosslinker for bioconjugation, offering high selectivity for thiol groups under mild conditions. A thorough understanding of its properties, particularly the pH-dependent reactivity of the maleimide group and the stability of the resulting thioether bond, is critical for its successful application. The competing pathways of retro-Michael reaction and stabilizing hydrolysis must be considered when designing long-term stable bioconjugates for therapeutic or in vivo imaging applications. The protocols provided herein offer a robust framework for the synthesis and application of this important reagent in research and development.

References

- 1. Ethyl 4-maleimidobenzoate | C13H11NO4 | CID 286520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dspace.library.uu.nl [dspace.library.uu.nl]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Ethyl 4-maleimidobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed overview of the solubility characteristics of ethyl 4-maleimidobenzoate, a crucial reagent in bioconjugation and drug development. While specific quantitative solubility data is not extensively published, this document provides comprehensive qualitative information, general experimental protocols for solubility determination, and workflows for its application.

Qualitative Solubility Profile

Ethyl 4-maleimidobenzoate, like many maleimide-containing compounds, exhibits poor solubility in aqueous solutions. Its solubility in organic solvents is guided by the principle of "like dissolves like," where polar molecules tend to dissolve in polar solvents and non-polar molecules in non-polar solvents.[1] For maleimide reagents, particularly those with low water solubility, anhydrous polar aprotic solvents are generally recommended to ensure stability and prevent premature hydrolysis of the reactive maleimide group.[2][3][4]

The recommended solvents for dissolving ethyl 4-maleimidobenzoate and similar maleimide derivatives are high-purity, anhydrous grades of:

Protic solvents such as methanol and ethanol are generally not recommended for long-term storage as they can slowly react with the maleimide group, leading to a loss of reactivity.[4] However, for some related compounds, ethanol has been used as a recrystallization solvent, indicating sufficient solubility at elevated temperatures for purification purposes.[6][7]

Quantitative Solubility Data

A thorough review of scientific literature did not yield specific quantitative solubility data for ethyl 4-maleimidobenzoate in common organic solvents. The following table is provided to structure future experimental findings.

| Solvent | Molarity (mol/L) | Grams per Liter (g/L) | Temperature (°C) |

| Dimethyl sulfoxide (DMSO) | Data not available | Data not available | |

| N,N-Dimethylformamide (DMF) | Data not available | Data not available | |

| Acetone | Data not available | Data not available | |

| Acetonitrile | Data not available | Data not available | |

| Ethanol | Data not available | Data not available | |

| Methanol | Data not available | Data not available | |

| Dichloromethane (DCM) | Data not available | Data not available | |

| Ethyl Acetate | Data not available | Data not available | |

| Tetrahydrofuran (THF) | Data not available | Data not available |

Experimental Protocols

1. Protocol for Determining Qualitative and Quantitative Solubility

This protocol provides a general method for determining the solubility of ethyl 4-maleimidobenzoate in a range of organic solvents.

Materials:

-

Ethyl 4-maleimidobenzoate

-

A selection of anhydrous organic solvents (e.g., DMSO, DMF, acetone, acetonitrile, ethanol, methanol, dichloromethane, ethyl acetate, THF)

-

Small glass vials or test tubes with caps

-

Vortex mixer

-

Water bath sonicator

-

Analytical balance

-

Temperature-controlled shaker or incubator

Procedure:

-

Initial Qualitative Assessment:

-

To a series of labeled vials, add a small, pre-weighed amount (e.g., 1-5 mg) of ethyl 4-maleimidobenzoate.

-

To each vial, add a small volume (e.g., 100 µL) of a different organic solvent.

-

Vortex each vial vigorously for 30 seconds.

-

Visually inspect for dissolution. If the solid dissolves completely, the compound is considered soluble at that approximate concentration.

-

-

Semi-Quantitative Determination (for soluble compounds):

-

Continue adding pre-weighed portions of the compound to the solvent until saturation is reached (i.e., solid material remains undissolved after thorough mixing).

-

Record the total mass of the compound dissolved in the known volume of solvent.

-

-

Enhancing Dissolution for Sparingly Soluble Compounds:

-

Quantitative Analysis (Gravimetric Method):

-

Prepare a saturated solution of ethyl 4-maleimidobenzoate in a chosen solvent at a specific temperature by adding an excess of the compound to a known volume of the solvent.

-

Allow the solution to equilibrate for a set period (e.g., 24 hours) with constant agitation in a temperature-controlled environment.

-

Carefully filter the saturated solution to remove any undissolved solid.

-

Take a precise volume of the clear supernatant and evaporate the solvent completely under reduced pressure or a stream of inert gas.

-

Weigh the remaining solid residue to determine the mass of the dissolved compound.

-

Calculate the solubility in g/L or mol/L.

-

2. Protocol for Preparation of a Stock Solution for Bioconjugation

This protocol outlines the preparation of a stock solution of ethyl 4-maleimidobenzoate for use in labeling thiol-containing biomolecules.

Materials:

-

Ethyl 4-maleimidobenzoate

-

Anhydrous, high-purity DMSO or DMF

-

Microcentrifuge tubes or glass vials

-

Vortex mixer

Procedure:

-

Allow the vial of ethyl 4-maleimidobenzoate to come to room temperature before opening to prevent moisture condensation.[3]

-

Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired stock solution concentration (e.g., 10 mM).[3]

-

Vortex the solution until the compound is completely dissolved. If necessary, gentle warming or brief sonication can be used.[5]

-

Use the freshly prepared stock solution immediately for the conjugation reaction to minimize hydrolysis of the maleimide group.[4]

-

For short-term storage, the stock solution can be aliquoted and stored at -20°C for up to one month, protected from light.[3]

Visualizations of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows.

Caption: A flowchart of the general experimental workflow for determining solubility.

Caption: A typical workflow for protein conjugation with ethyl 4-maleimidobenzoate.

References

- 1. Khan Academy [khanacademy.org]

- 2. lumiprobe.com [lumiprobe.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. brainly.com [brainly.com]

- 7. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms [mdpi.com]

A Technical Guide to the Synthesis and Spectroscopic Characterization of N-(4-ethoxycarbonylphenyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-ethoxycarbonylphenyl)maleimide, also known as ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate, is a valuable bifunctional molecule. It incorporates a reactive maleimide moiety, which is highly selective for thiol groups (cysteines) in bioconjugation, and an ethyl ester functional group that can be further modified or used to tune solubility and electronic properties. This makes it a significant building block in the development of antibody-drug conjugates (ADCs), protein labeling reagents, and advanced polymer materials.

This technical guide provides a detailed overview of the standard synthesis and a comprehensive summary of the expected spectroscopic data for N-(4-ethoxycarbonylphenyl)maleimide.

Spectroscopic Data

The structural features of N-(4-ethoxycarbonylphenyl)maleimide give rise to distinct signals in various spectroscopic analyses. The following tables summarize the expected quantitative data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.15 | Doublet | ~8.4 | 2H | Ar-H (ortho to -COOEt) |

| ~7.45 | Doublet | ~8.4 | 2H | Ar-H (ortho to Imide N) |

| ~6.88 | Singlet | - | 2H | -CH =CH - (Maleimide) |

| ~4.40 | Quartet | ~7.1 | 2H | -O-CH₂ -CH₃ |

| ~1.41 | Triplet | ~7.1 | 3H | -O-CH₂-CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~169.5 | Imide C=O |

| ~165.2 | Ester C=O |

| ~135.3 | Ar-C (Quaternary, attached to N) |

| ~134.2 | -C H=C H- (Maleimide) |

| ~131.0 | Ar-C (Quaternary, attached to -COOEt) |

| ~130.8 | Ar-CH (ortho to -COOEt) |

| ~125.8 | Ar-CH (ortho to Imide N) |

| ~61.4 | -O-C H₂-CH₃ |

| ~14.3 | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100 | Medium | =C-H Stretch (Maleimide) |

| ~1775 | Medium | C=O Stretch (Imide, Asymmetric) |

| ~1725 | Strong | C=O Stretch (Ester) |

| ~1710 | Strong | C=O Stretch (Imide, Symmetric) |

| ~1605 | Medium | C=C Stretch (Aromatic) |

| ~1370 | Strong | C-N Stretch (Imide) |

| ~1270 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment | Notes |

| 245 | [M]⁺ | Molecular Ion (for C₁₃H₁₁NO₄) |

| 200 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 172 | [M - COOEt]⁺ | Loss of the ethoxycarbonyl group |

| 120 | [C₇H₆NO]⁺ | Fragment from cleavage of the imide-phenyl bond |

Experimental Protocols

The synthesis of N-arylmaleimides is typically achieved through a reliable two-step process involving the formation of a maleamic acid intermediate followed by cyclodehydration.[1][2][3]

General Protocol for Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer with samples prepared as KBr pellets or as a thin film.

-

Mass Spectrometry: Mass spectra are generally acquired using an electron ionization (EI) source on a gas chromatography-mass spectrometry (GC-MS) system.

Synthesis of N-(4-ethoxycarbonylphenyl)maleimide

The synthetic workflow involves two main stages as depicted in the diagram below.

Caption: Synthetic workflow for N-(4-ethoxycarbonylphenyl)maleimide.

Step 1: Synthesis of N-(4-ethoxycarbonylphenyl)maleamic Acid

-

In a round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in a suitable solvent such as diethyl ether, tetrahydrofuran (THF), or chloroform.[1][3]

-

Separately, dissolve ethyl 4-aminobenzoate (1.0 equivalent) in the same solvent.

-

Slowly add the ethyl 4-aminobenzoate solution dropwise to the stirred maleic anhydride solution at room temperature.[3]

-

A precipitate of the maleamic acid intermediate will typically form. Continue stirring the suspension at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Collect the solid product by suction filtration, wash with cold solvent, and dry. The resulting maleamic acid is often pure enough for use in the next step without further purification.[3]

Step 2: Cyclodehydration to N-(4-ethoxycarbonylphenyl)maleimide

-

Combine the dried N-(4-ethoxycarbonylphenyl)maleamic acid (1.0 equivalent) with anhydrous sodium acetate (e.g., 0.5-1.0 equivalents) in a flask.[1][4]

-

Add acetic anhydride, which acts as both the dehydrating agent and the solvent.[1][3]

-

Heat the mixture with stirring to between 70 °C and 100 °C for several hours (e.g., 2-20 hours).[1][4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling the reaction mixture to room temperature, pour it into a beaker of ice-water to hydrolyze the excess acetic anhydride and precipitate the crude product.[3]

-

Collect the solid N-(4-ethoxycarbonylphenyl)maleimide by suction filtration.

-

Wash the product thoroughly with cold water and then a small amount of a non-polar solvent like petroleum ether or hexane to remove residual impurities.[3]

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water or ethyl acetate-hexane mixture.

References

Commercial Suppliers and Technical Applications of Ethyl 4-Maleimidobenzoate: A Guide for Researchers

For researchers, scientists, and drug development professionals, ethyl 4-maleimidobenzoate is a key reagent for bioconjugation. This technical guide provides an in-depth overview of its commercial availability, key technical data, and detailed protocols for its application in protein modification.

Ethyl 4-maleimidobenzoate is a heterobifunctional crosslinker containing a maleimide group and an ethyl ester. The maleimide moiety reacts specifically with sulfhydryl groups, such as those on cysteine residues in proteins, under mild conditions. This reaction is widely utilized to form stable thioether bonds, enabling the conjugation of various molecules to proteins for applications in drug delivery, immunoassays, and proteomics.

Commercial Availability and Product Specifications

A variety of chemical suppliers offer ethyl 4-maleimidobenzoate, with differences in purity, available quantities, and pricing. Researchers should consider these factors based on their specific experimental needs. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich | S554723 | AldrichCPR | 250 mg, 1 g |

| Thermo Fisher Scientific (Acros Organics) | AC461450010 | 97% | 1 g, 5 g |

| BLD Pharmatech | BD128723 | 97% | 1 g, 5 g, 10 g, 25 g |

| VWR | 89178-526 | 1 g, 5 g | |

| ChemicalBook | CB3683747 | >95% | Inquire for details |

Note: "AldrichCPR" indicates a product grade from Sigma-Aldrich for which analytical data is not routinely collected. It is the buyer's responsibility to confirm the identity and purity. Data is subject to change; please refer to the suppliers' websites for the most current information.

Physicochemical Properties

| Property | Value |

| CAS Number | 14794-06-0[1] |

| Molecular Formula | C13H11NO4[1] |

| Molecular Weight | 245.23 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 114-116 °C |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

Experimental Protocol: Protein Labeling with Ethyl 4-Maleimidobenzoate

This protocol provides a general procedure for conjugating ethyl 4-maleimidobenzoate to a protein containing accessible cysteine residues. Optimization may be required for specific proteins and applications.

Materials:

-

Protein to be labeled (in a suitable buffer, pH 6.5-7.5, devoid of thiols)

-

Ethyl 4-maleimidobenzoate

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP) (optional)

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Purification column (e.g., size-exclusion chromatography)

-

Reaction buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.2)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-20 fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes. Remove the excess TCEP using a desalting column.

-

-

Preparation of Ethyl 4-Maleimidobenzoate Stock Solution:

-

Just before use, prepare a 10 mM stock solution of ethyl 4-maleimidobenzoate in anhydrous DMF or DMSO.

-

-

Labeling Reaction:

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 1-10 mM to react with any unreacted maleimide. Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Characterization:

-

Determine the degree of labeling (DOL) by spectrophotometry or mass spectrometry.

-

Experimental Workflow and Reaction Pathway

The following diagrams illustrate the general workflow for protein labeling with ethyl 4-maleimidobenzoate and the underlying chemical reaction.

References

- 1. Ethyl 4-maleimidobenzoate | C13H11NO4 | CID 286520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biotium.com [biotium.com]

- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 4. benchchem.com [benchchem.com]

- 5. Labeling Proteins with iFluor® Dye Maleimides | AAT Bioquest [aatbio.com]

Methodological & Application

Application Notes and Protocols for Labeling Peptides with Ethyl 4-Maleimidobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of peptides is a critical technique in drug development, diagnostics, and fundamental research. Ethyl 4-maleimidobenzoate is a thiol-reactive reagent that enables the covalent conjugation of a benzoate moiety to peptides containing cysteine residues. The maleimide group reacts specifically with the sulfhydryl group of cysteine to form a stable thioether bond. This application note provides a detailed protocol for the labeling of peptides with ethyl 4-maleimidobenzoate, including reaction conditions, purification, and characterization methods.

Principle of Reaction

The labeling reaction is based on the nucleophilic addition of the thiol group from a cysteine residue to the double bond of the maleimide ring of ethyl 4-maleimidobenzoate. This Michael addition reaction is highly specific for thiols at a pH range of 6.5-7.5, minimizing non-specific reactions with other amino acid side chains.

Materials and Reagents

-

Cysteine-containing peptide

-

Ethyl 4-maleimidobenzoate

-

Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer (pH 7.0-7.5), degassed.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for the reduction of disulfide bonds.

-

Anhydrous Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolving ethyl 4-maleimidobenzoate.

-

Purification Supplies: Reversed-phase high-performance liquid chromatography (RP-HPLC) system, appropriate column (e.g., C18), and solvents (e.g., acetonitrile, water, trifluoroacetic acid).

-

Characterization Instruments: Mass spectrometer (e.g., MALDI-TOF or ESI-MS).

Experimental Protocols

Peptide Preparation

-

Dissolution : Dissolve the cysteine-containing peptide in a degassed conjugation buffer to a final concentration of 1-10 mg/mL.[1]

-

Reduction of Disulfide Bonds (if necessary) : If the peptide contains disulfide bonds, they must be reduced to free the thiol groups.

-

Add a 10-100 fold molar excess of TCEP to the peptide solution.

-

Incubate at room temperature for 20-30 minutes.

-

Note : Do not use dithiothreitol (DTT) as it contains a thiol group and will compete with the peptide in the labeling reaction. If DTT must be used, it must be removed by dialysis or desalting column prior to the addition of the maleimide reagent.

-

Preparation of Ethyl 4-Maleimidobenzoate Solution

-

Prepare a stock solution of ethyl 4-maleimidobenzoate (e.g., 10 mM) in anhydrous DMSO or DMF.[1][2]

-

Vortex the solution to ensure the reagent is completely dissolved. This solution should be prepared fresh immediately before use.

Conjugation Reaction

-

Molar Ratio : Add the ethyl 4-maleimidobenzoate stock solution to the peptide solution to achieve a 10-20 fold molar excess of the maleimide reagent to the peptide.[3] The optimal ratio may need to be determined empirically for each peptide.

-

Incubation : Gently mix the reaction mixture. If the reaction volume is large, it is recommended to flush the headspace of the reaction vial with an inert gas (e.g., nitrogen or argon) and seal it tightly to prevent re-oxidation of the thiol groups.

-

Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.[1][2][3]

Purification of the Labeled Peptide

-

RP-HPLC : Purify the labeled peptide from excess unreacted ethyl 4-maleimidobenzoate and other reaction components using reversed-phase high-performance liquid chromatography (RP-HPLC).[1]

-

Column : A C18 column is commonly used.

-

Mobile Phase : A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) is typically employed.

-

Detection : Monitor the elution profile at a wavelength of 220 nm for the peptide backbone and at a wavelength appropriate for the benzoate group (around 254 nm).

-

-

Fraction Collection : Collect the fractions corresponding to the labeled peptide peak.

-

Lyophilization : Lyophilize the purified fractions to obtain the final labeled peptide as a dry powder.

Characterization of the Labeled Peptide

-

Mass Spectrometry : Confirm the successful conjugation by determining the molecular weight of the purified product using mass spectrometry (e.g., MALDI-TOF or ESI-MS). A successful reaction will result in a mass increase corresponding to the molecular weight of ethyl 4-maleimidobenzoate (245.24 g/mol ).

-

Analytical RP-HPLC : Assess the purity of the final labeled peptide using analytical RP-HPLC. The labeled peptide will typically have a different retention time compared to the unlabeled peptide.

Data Presentation

The following table summarizes representative quantitative data for maleimide-based peptide labeling. Actual results for ethyl 4-maleimidobenzoate may vary depending on the specific peptide and reaction conditions.

| Parameter | Typical Value | Method of Determination |

| Labeling Efficiency | > 90% | RP-HPLC, Mass Spectrometry |

| Final Yield | 50 - 80% | UV-Vis Spectroscopy, Weight |

| Purity | > 95% | Analytical RP-HPLC |

| Mass Shift | + 245.24 Da | Mass Spectrometry (MALDI-TOF, ESI-MS) |

Visualizations

Experimental Workflow

References

- 1. Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Application Notes and Protocols for the Use of Ethyl 4-Maleimidobenzoate in Antibody-Drug Conjugates (ADCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. An ADC is composed of three main components: a monoclonal antibody (mAb) that selectively targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[][2] The linker is a critical element that influences the stability, efficacy, and safety of the ADC.[][3]

Maleimide-based linkers are widely used in ADC development due to their specific reactivity towards thiol groups on cysteine residues of the antibody.[3][] This application note provides a detailed overview of the use of ethyl 4-maleimidobenzoate as a precursor for synthesizing maleimide-containing linkers for ADCs. It includes the underlying chemistry, detailed experimental protocols, and key quantitative parameters for the successful development of ADCs using this versatile chemical entity.

Ethyl 4-maleimidobenzoate serves as a valuable building block for creating bifunctional linkers. The maleimide group provides a reactive handle for conjugation to the antibody, while the ethyl benzoate moiety can be hydrolyzed to a carboxylic acid, allowing for subsequent attachment of a cytotoxic payload, often through a spacer.

Chemistry of Maleimide-Based Conjugation

The conjugation of maleimide-containing linkers to antibodies relies on the Michael addition reaction.[][5] This reaction occurs between the maleimide group and the sulfhydryl (thiol) group of a cysteine residue on the antibody, forming a stable thioether bond.[][5] Since native antibodies typically have their cysteine residues involved in interchain disulfide bonds, a partial reduction step is necessary to generate free thiols for conjugation.[5][6] This method allows for a degree of control over the number of conjugated drugs, a critical parameter known as the drug-to-antibody ratio (DAR).[6]

The reaction is highly selective for thiols within a pH range of 6.5-7.5.[][5] At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1000 times faster than with amines, ensuring specific conjugation to cysteine residues.[]

Linker Stability and the Retro-Michael Reaction

While the thioether bond formed is generally stable, the resulting thiosuccinimide linkage can be susceptible to in vivo cleavage through a retro-Michael reaction.[7][8] This reaction is the reverse of the initial conjugation, leading to the premature release of the drug-linker from the antibody, which can cause off-target toxicity and reduce the ADC's efficacy.[7][8] Endogenous thiols, such as glutathione and albumin, can facilitate this deconjugation.[8]

To address this instability, several strategies have been developed:

-

Succinimide Ring Hydrolysis: Hydrolysis of the thiosuccinimide ring opens the ring to form a stable maleamic acid derivative that is resistant to the retro-Michael reaction.[7][8][9] This hydrolysis can be promoted by using "self-hydrolyzing" maleimides, which incorporate a basic amino group adjacent to the maleimide to catalyze the ring-opening.[9][10] Electron-withdrawing N-substituents on the maleimide can also accelerate this stabilizing hydrolysis.[7]

-

Modified Maleimides: The use of N-aryl maleimides, dibromomaleimides (DBM), or dithiomaleimides (DTM) can lead to more stable conjugates.[3][11][12] N-aryl maleimides have been shown to form more stable conjugates compared to traditional N-alkyl maleimides.[11] DBM and DTM can be used for disulfide re-bridging, maintaining the antibody's structure.[12]

Application Notes

Design of Linkers from Ethyl 4-Maleimidobenzoate

Ethyl 4-maleimidobenzoate is a precursor that can be elaborated into a variety of linkers. A common strategy involves:

-

Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid, 4-maleimidobenzoic acid.

-

Activation: The carboxylic acid is then activated, for example, as an N-hydroxysuccinimide (NHS) ester.

-

Coupling to Payload/Spacer: The activated ester is reacted with an amine-containing payload or a spacer molecule (e.g., a peptide like valine-citrulline (Val-Cit) or a polyethylene glycol (PEG) chain) to form a stable amide bond.[][10] The spacer can be designed to be cleavable (e.g., by proteases in the tumor microenvironment) or non-cleavable.[10][13]

General Mechanism of Action of an ADC

The following diagram illustrates the general mechanism of action for an ADC.

Caption: General mechanism of action for an antibody-drug conjugate.

Quantitative Data Presentation

The following tables summarize typical quantitative parameters for the synthesis of ADCs using maleimide-based linkers. These values should be considered a starting point and may require optimization for specific antibodies and drug-linkers.

Table 1: Typical Reaction Conditions for Antibody Reduction

| Parameter | Value Range | Notes | Reference |

| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. | [5] |

| Reducing Agent | TCEP or DTT | TCEP is often preferred as it is thiol-free. | [5][6][14] |

| Molar Excess of Reductant | 10 - 100-fold over antibody | The exact amount determines the number of disulfide bonds reduced. | [5] |

| Reaction Buffer | PBS with EDTA | EDTA chelates metal ions that can catalyze re-oxidation of thiols. | [14][15] |

| Reaction pH | 6.5 - 7.5 | Optimal for selective reduction. | [15] |

| Incubation Time | 30 - 120 minutes | Should be optimized to achieve the desired degree of reduction. | [14][15] |

| Temperature | 30 - 37 °C | [14][15] |

Table 2: Typical Reaction Conditions for Maleimide Conjugation

| Parameter | Value Range | Notes | Reference |

| Molar Excess of Drug-Linker | 10 - 20-fold over antibody | The optimal ratio should be determined empirically to achieve the target DAR. | [5] |

| Co-solvent | DMSO or DMF | To dissolve the often hydrophobic drug-linker. Final concentration is typically 5-10%. | [5][15] |

| Reaction pH | 6.5 - 7.5 | Critical for thiol selectivity of the maleimide group. | [][5] |

| Conjugation Time | 2 hours to overnight | Longer incubation at lower temperatures can be beneficial for sensitive antibodies. | [5] |

| Temperature | 4 °C to Room Temperature | [5] | |

| Quenching Reagent | N-acetylcysteine or cysteine | Added in molar excess to cap any unreacted maleimides. | [5] |

Table 3: Comparative Stability of Maleimide-Based Linkages

| Linker Type | Stability Characteristic | Notes | Reference |

| Traditional Thiosuccinimide | Susceptible to retro-Michael reaction. | Can lead to premature payload loss in vivo. | [7][8] |

| Hydrolyzed Thiosuccinimide | Resistant to retro-Michael reaction. | Ring-opened structure is significantly more stable. | [7][8][9] |

| N-aryl Maleimide | Enhanced stability over N-alkyl maleimides. | Showed less deconjugation in serum over 7 days. | [11] |

| Dibromomaleimide (DBM) | Stable | Used for disulfide re-bridging. | [3] |

| Dithiomaleimide (DTM) | Stable | Used for disulfide re-bridging. | [3] |

Experimental Protocols

Protocol 1: Synthesis of a Val-Cit-PABC-Payload Linker with a Maleimide Moiety

This protocol describes a general method for synthesizing a cleavable linker-payload construct ready for conjugation, starting from a maleimide-functionalized building block.

Caption: Workflow for synthesizing a maleimide-linker-payload construct.

Materials:

-

4-Maleimidobenzoic acid (derived from ethyl 4-maleimidobenzoate)

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

Val-Cit-PABC-Payload construct with a free amine

-

Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

-

Standard laboratory glassware and purification equipment (e.g., silica gel chromatography)

Procedure:

-

Activation of 4-Maleimidobenzoic Acid: a. Dissolve 4-maleimidobenzoic acid and NHS (1.1 equivalents) in anhydrous DCM. b. Add DCC (1.1 equivalents) to the solution at 0 °C. c. Stir the reaction mixture at room temperature for 4-6 hours. d. Monitor the reaction by TLC. e. Filter the reaction mixture to remove the dicyclohexylurea byproduct. f. Evaporate the solvent to obtain the crude NHS ester of 4-maleimidobenzoic acid.

-

Coupling to the Payload: a. Dissolve the Val-Cit-PABC-Payload construct in anhydrous DMF. b. Add the activated 4-maleimidobenzoic acid NHS ester (1.2 equivalents) to the solution. c. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents). d. Stir the reaction at room temperature overnight. e. Monitor the reaction by HPLC. f. Upon completion, purify the final maleimide-linker-payload construct using preparative HPLC. g. Characterize the final product by mass spectrometry and NMR.

Protocol 2: Partial Reduction of Antibody Interchain Disulfides

This protocol details the generation of free thiol groups on a monoclonal antibody.

Materials:

-

Monoclonal antibody (e.g., IgG1) at 5-10 mg/mL

-

Reduction Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 1 mM EDTA.

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (10 mM in water).

-

Desalting column (e.g., Sephadex G-25).

Procedure:

-

Antibody Preparation: Prepare the antibody in the Reduction Buffer. If necessary, perform a buffer exchange to remove any interfering substances.

-

Reduction Reaction: a. Add a calculated volume of the TCEP stock solution to the antibody solution to achieve the desired molar excess (e.g., 10-fold). b. Incubate the reaction mixture at 37 °C for 1-2 hours.[14][15] The exact time should be optimized to control the number of reduced disulfides.

-

Removal of Reducing Agent: a. Immediately after incubation, remove the excess TCEP using a pre-equilibrated desalting column. b. Elute the reduced antibody with degassed Reduction Buffer. c. Pool the protein-containing fractions.

-

Quantification of Free Thiols (Optional but Recommended): a. Determine the concentration of free thiols using Ellman's reagent (DTNB). b. This will allow for the calculation of the average number of thiols per antibody, which is crucial for controlling the DAR.

Protocol 3: Conjugation of Maleimide-Linker-Payload to Reduced Antibody

This protocol describes the covalent attachment of the drug-linker to the antibody.

Caption: The maleimide-thiol conjugation reaction.

Materials:

-

Reduced antibody in Reduction Buffer.

-

Maleimide-linker-payload, dissolved in DMSO or DMF to make a 10 mM stock solution.

-

Quenching Solution: N-acetylcysteine (100 mM in water).

-

Conjugation Buffer: PBS, pH 7.2.

Procedure:

-

Prepare Antibody: Adjust the concentration of the reduced antibody to 2-5 mg/mL with Conjugation Buffer.

-

Conjugation: a. Add the required volume of the maleimide-linker-payload stock solution to the antibody solution to achieve a 10- to 20-fold molar excess.[5] Add the stock solution dropwise while gently stirring. The final concentration of the organic solvent should not exceed 10%. b. Incubate the reaction for 2 hours at room temperature or overnight at 4 °C, protected from light.[5]

-

Quenching: a. Add the Quenching Solution to a final concentration that is in 2- to 5-fold molar excess relative to the initial amount of the maleimide-linker-payload. b. Incubate for 20 minutes at room temperature to quench any unreacted maleimide groups.

Protocol 4: Purification and Characterization of the ADC

This protocol outlines the steps to purify the ADC and determine its key characteristics.

Materials:

-

Crude ADC solution.

-

Purification Buffer: PBS, pH 7.4.

-

Size Exclusion Chromatography (SEC) column.

-

Hydrophobic Interaction Chromatography (HIC) column.

-

Mass spectrometer (for intact mass analysis).

Procedure:

-

Purification: a. Remove unreacted drug-linker and other small molecules by SEC or dialysis into the Purification Buffer. b. SEC will also separate aggregated ADC from the monomeric form.

-

Characterization: a. Drug-to-Antibody Ratio (DAR): i. Hydrophobic Interaction Chromatography (HIC): HIC is a standard method to determine the DAR distribution. ADCs with different numbers of conjugated drugs will have different retention times due to changes in hydrophobicity. ii. Mass Spectrometry: Intact mass analysis of the ADC can provide a precise measurement of the DAR. b. Purity and Aggregation: i. Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric, aggregated, and fragmented ADC. c. In Vitro Cytotoxicity Assay: i. Determine the potency (e.g., IC50 value) of the ADC on antigen-positive and antigen-negative cell lines to confirm target-specific killing.

Conclusion